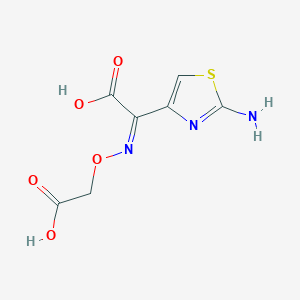

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid

Description

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid (CAS: 74440-05-4), with the molecular formula C₇H₇N₃O₅S and a molecular weight of 245.21 g/mol, is a β-lactam antibiotic intermediate characterized by a thiazole ring fused with an aminocarboxyiminoacetic acid moiety. The compound exhibits a Z-configuration at the imino group, confirmed via crystallographic analyses in related structures . Key physicochemical properties include a boiling point of 570.6°C, density of 1.84 g/cm³, and logP of 0.196, reflecting moderate hydrophilicity .

This compound serves as a critical intermediate in synthesizing third-generation cephalosporins, such as Cefixime (CAS: 79350-37-1) and Carumonam (CAS: 87638-04-8) . Its carboxymethoxyimino group enhances stability against β-lactamase enzymes, a feature exploited in antibiotic design .

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5S/c8-7-9-3(2-16-7)5(6(13)14)10-15-1-4(11)12/h2H,1H2,(H2,8,9)(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBQXVJMMALOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694664 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74440-05-4 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid involves several steps. One common method is to build the aminothiazole ring onto an existing syn-methoxyimino acetic acid derivative. This is followed by condensing the resulting pure syn-methoxyiminoaminothiazole acetic acid with 7-amino cephalosporanic acid . The stable crystalline sodium salt, cefotaxime, is then obtained by adding the free acid to an aqueous alcoholic solution of an organic sodium salt .

Chemical Reactions Analysis

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The aminothiazole ring and carboxymethoxyimino group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include pivalic anhydride for amidation and other reagents compatible with carboxylic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of cephalosporin antibiotics, such as cefotaxime . These antibiotics are crucial in treating bacterial infections due to their broad-spectrum activity. Additionally, this compound is used in studying the mechanisms of antibiotic resistance and developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid involves its incorporation into cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The aminothiazole ring and carboxymethoxyimino group play a crucial role in binding to the bacterial enzymes responsible for cell wall synthesis, thereby blocking their activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Carboxymethoxy Group : Enhances water solubility due to the carboxylic acid moiety, making the compound ideal for oral cephalosporins like Cefixime . The carboxyl group also improves binding to penicillin-binding proteins (PBPs) .

- Methoxy Group : Imparts moderate lipophilicity, favoring parenteral formulations (e.g., Cefotaxime). However, reduced stability against β-lactamases compared to carboxymethoxy derivatives .

- Acetoxy/Hydroxy Groups : These substituents are metabolically labile. For instance, the acetoxy group in Cefdinir intermediates undergoes enzymatic hydrolysis in vivo, releasing active drug forms .

Pharmacological and Industrial Relevance

- Cefixime Intermediate: The carboxymethoxyimino group in the target compound confers resistance to extended-spectrum β-lactamases (ESBLs), a critical feature for broad-spectrum activity .

- Comparison with Hydroxyimino Analogues: While hydroxyimino derivatives (e.g., CAS 66338-96-3) are cheaper to synthesize, their lower stability under acidic conditions limits use in oral formulations .

Biological Activity

(Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₇N₃O₃S

- Molecular Weight : 201.20 g/mol

- CAS Number : 65872-41-5

- Refractive Index : 1.725

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It exhibits potential antibacterial properties, which have been a focal point in research aimed at combating antibiotic resistance.

Antibacterial Properties

Research indicates that this compound has demonstrated effectiveness against a range of bacterial strains. The compound's mechanism involves inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Case Studies

-

Case Study on Efficacy Against Resistant Strains :

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Escherichia coli. Results showed a significant reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent for infections caused by resistant bacteria . -

Pharmacokinetics and Toxicology :

A comprehensive pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Findings indicated that the compound is rapidly absorbed with a half-life suitable for therapeutic use, although further studies are needed to evaluate long-term toxicity .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its antibacterial activity while minimizing side effects. Modifications to the amino thiazole moiety have resulted in derivatives with improved potency and selectivity against specific bacterial targets.

Q & A

Q. What is the synthetic pathway for producing (Z)-2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetic acid, and what are its critical intermediates?

Answer: The compound is synthesized via a multi-step route involving:

Acylation of 7-AVCA (7-amino-3-vinyl-3-cephem-4-carboxylic acid) with the active thioester derivative of the target compound under mild alkaline conditions .

Thioester activation : Key intermediates include (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid, which is reacted with benzothiazolyl thiol in the presence of triethyl phosphite and triethylamine to form the reactive thioester .

Hydrolysis : Final hydrolysis under controlled pH yields the carboxylic acid form.

Critical Parameters : Temperature (5–10°C), solvent choice (acetonitrile), and molar ratios (e.g., 1:1.2 for reagent stoichiometry) are crucial for achieving yields >85% .

Q. How can the solubility of this compound be optimized for in vitro antibacterial assays?

Answer: Solubility studies in polar solvents (e.g., water, methanol, ethanol) and binary mixtures (water + glycol) reveal:

- Temperature Dependence : Solubility increases linearly with temperature (15–45°C) .

- Co-solvency : Binary mixtures (e.g., water + ethanol at 30% v/v) enhance solubility by 3-fold compared to pure water .

Methodological Tip : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers and adjust pH to 6.5–7.0 for stability .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30 v/v) .

- Mass Spectrometry (LC-MS) : ESI+ mode for detecting impurities (e.g., des-carboxy derivatives) .

- Titrimetry : Potentiometric titration to determine free carboxylic acid content .

Advanced Research Questions

Q. How do structural modifications of this compound influence its antibacterial activity?

Answer:

- Carboxymethoxyimino Group : Essential for β-lactamase resistance. Replacement with methoxy or tert-butoxy groups reduces activity against Pseudomonas aeruginosa .

- Thiazole Ring Modifications : Fluorination at the 5-position of the thiazole ring enhances Gram-negative coverage (e.g., E. coli MIC reduced from 8 μg/mL to 2 μg/mL) .

Experimental Design : Use isosteric replacement and molecular docking (PDB: 1C3T for Penicillin-Binding Proteins) to predict binding affinity .

Q. How can degradation products of this compound be identified during cephalosporin synthesis?

Answer:

Q. What methodologies are effective for resolving enantiomeric impurities in this compound?

Answer:

Q. How does this compound interact with bacterial cell membranes in drug-resistant strains?

Answer:

- Permeability Assays : Use E. coli ML-35p (lacZ<sup>−</sup>) to measure outer membrane penetration via nitrocefin hydrolysis. Carboxymethoxyimino derivatives show 2× higher permeability than methoxy analogs .

- Efflux Pump Inhibition : Combine with phenylalanine-arginine β-naphthylamide (PAβN) to assess AcrAB-TolC-mediated efflux in Klebsiella pneumoniae .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.